Phenethyl benzoate
Overview
Description
Phenethyl benzoate is a benzoate ester resulting from the formal condensation of the carboxy group of benzoic acid with the hydroxy group of 2-phenylethanol . It is used in the cosmetics industry as an emollient and perfuming agent . The molecular formula of Phenethyl benzoate is C6H5CO2CH2CH2C6H5 and it has a molecular weight of 226.27 .
Molecular Structure Analysis
Phenethyl benzoate contains a total of 32 bonds; 18 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ester .
Physical And Chemical Properties Analysis
Phenethyl benzoate has a refractive index of n20/D 1.56 (lit.) and a boiling point of 182 °C/12 mmHg (lit.) . It has a density of 1.093 g/mL at 25 °C (lit.) . The estimated vapour pressure of Phenethyl benzoate at 25°C is 0.0147 Pa (0.00011 mmHg) .
Scientific Research Applications
Pharmaceutical Applications
Phenethyl benzoate has potential applications in pharmaceutical formulations , particularly in topical preparations and dermatological products . Its favorable solubility and skin compatibility make it a suitable candidate for use in creams and ointments that require a compound with a pleasant scent and non-irritating properties.
Cosmetic Industry
In the cosmetic industry, Phenethyl benzoate is valued for its emollient properties , which help to moisturize and condition the skin . It is also used as a perfuming agent due to its honey and floral scent, contributing to the fragrance profile of lotions, creams, and hair care products .
Food Industry
As a flavoring agent , Phenethyl benzoate imparts floral and fruity notes to various food products, including confectionery, beverages, and baked goods . It is recognized by FEMA (Flavor and Extract Manufacturers Association) and is used under specific regulatory guidelines to ensure safety and quality in food products .
Perfumery
Phenethyl benzoate serves as a fixative in perfumery, enhancing the longevity and diffusion of fragrance compositions . Its sweet, floral aroma makes it a popular choice for inclusion in perfumes, colognes, and other scented products.
Agriculture
While direct applications in agriculture are not extensively documented, Phenethyl benzoate’s role in floral scents and fruit aromas suggests its potential use in attracting pollinators and enhancing the quality of crops . Further research could explore its applications in sustainable agricultural practices.
Material Science
In material science, Phenethyl benzoate could be investigated for its solubilizing capacity for certain compounds. Its stability and chemical properties might offer benefits in the development of new materials or coatings .
Environmental Impact
The environmental impact of Phenethyl benzoate is an area of interest, particularly its biodegradability and potential effects on ecosystems . Understanding its behavior in different environmental contexts is crucial for assessing its safety and ecological footprint.
Analytical Chemistry
Phenethyl benzoate’s distinct chemical structure and properties make it a candidate for use as a standard or reference compound in analytical methods, such as mass spectrometry, to identify and quantify substances in complex mixtures .
Safety and Hazards
Phenethyl benzoate is classified as an Aquatic Chronic 2 substance, indicating it is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Personal protective equipment should be used, and contact with skin, eyes, and ingestion or inhalation should be avoided .
Mechanism of Action
Phenethyl benzoate, also known as 2-Phenylethyl benzoate, is a benzoate ester resulting from the formal condensation of the carboxy group of benzoic acid with the hydroxy group of 2-phenylethanol . This compound has been found in various plants and is known to play significant roles in their metabolism .
Target of Action
It’s known to play a role as a plant metabolite and a volatile oil component .
Mode of Action
It’s known that the compound is a product of the condensation of benzoic acid and 2-phenylethanol .
Biochemical Pathways
Phenethyl benzoate is involved in the phenylpropanoid biosynthesis pathway, which is a part of plant secondary metabolism . The enzyme BPBT (benzyl alcohol/phenylethanol benzoyltransferase) plays a crucial role in promoting the synthesis of benzyl benzoate along with phenethyl benzoate .
Pharmacokinetics
It’s known that the compound is a plant metabolite, suggesting that it is metabolized in plants .
Result of Action
It’s known to play a role as a plant metabolite and a volatile oil component, suggesting that it may contribute to the aroma and metabolic processes of plants .
Action Environment
Phenethyl benzoate is known to be toxic to aquatic life with long-lasting effects . Therefore, environmental factors such as the presence of water bodies could influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-phenylethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORMYZMWHVFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047590 | |
Record name | 2-Phenylethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
189.00 °C. @ 12.00 mm Hg | |
Record name | 2-Phenylethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phenethyl benzoate | |
CAS RN |
94-47-3 | |
Record name | Phenylethyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETHYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C143929GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Phenylethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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